
1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene is a chemical compound characterized by its unique structure, which includes an azidoethyl group and a propane-2-sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Industrial Production Methods: In an industrial setting, the synthesis of 1-(1-azidoethyl)-2-(propane-2-sulfonyl)benzene may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN₃) or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies, helping to elucidate biological processes.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
1-(1-Azidoethyl)-2-(propane-2-sulfonyl)benzene can be compared with other similar compounds, such as 1-(1-azidoethyl)benzene and 2-(propane-2-sulfonyl)benzene. The presence of both azidoethyl and sulfonyl groups in the same molecule makes it unique and potentially more reactive or versatile compared to compounds with only one of these functional groups.
Vergleich Mit ähnlichen Verbindungen
1-(1-Azidoethyl)benzene
2-(Propane-2-sulfonyl)benzene
1-(1-Azidoethyl)-3-(propane-2-sulfonyl)benzene
1-(1-Azidoethyl)-4-(propane-2-sulfonyl)benzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
918811-16-2 |
|---|---|
Molekularformel |
C11H15N3O2S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
1-(1-azidoethyl)-2-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C11H15N3O2S/c1-8(2)17(15,16)11-7-5-4-6-10(11)9(3)13-14-12/h4-9H,1-3H3 |
InChI-Schlüssel |
OMHFMPDKMSMYGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
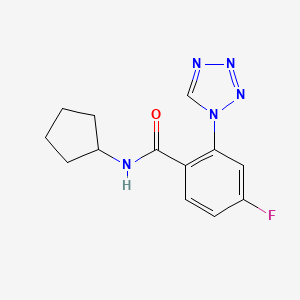
![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
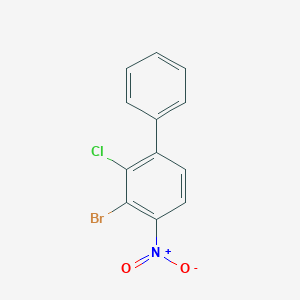
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
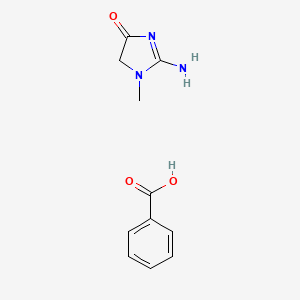
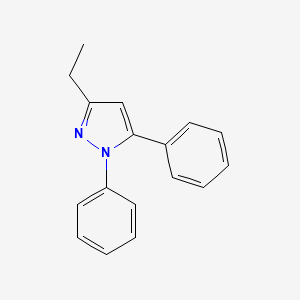
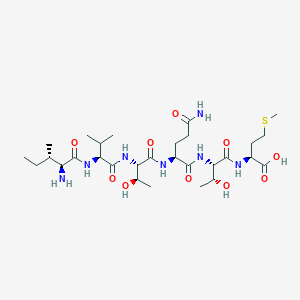
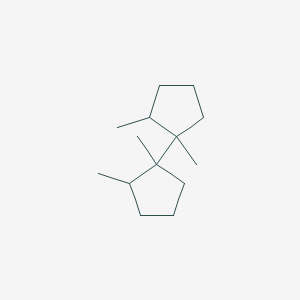
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)
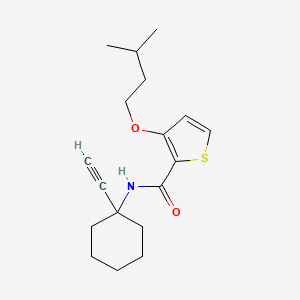
![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)
